![molecular formula C10H11ClO4S B13450530 Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
Methyl2-[4-(chlorosulfonyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate is an organic compound with the molecular formula C11H13ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate typically involves the esterification of 2-[4-(chlorosulfonyl)phenyl]propanoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction Reactions: Formation of sulfonamides or thiols.
Oxidation Reactions: Formation of quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonate esters or sulfonamides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate: Similar structure but with an acetate group instead of a propanoate group.
Ethyl 2-[4-(chlorosulfonyl)phenyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[4-(chlorosulfonyl)phenyl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
Methyl 2-[4-(chlorosulfonyl)phenyl]propanoate is unique due to its specific combination of a chlorosulfonyl group and a propanoate ester. This combination imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C10H11ClO4S |
|---|---|
Molekulargewicht |
262.71 g/mol |
IUPAC-Name |
methyl 2-(4-chlorosulfonylphenyl)propanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-7(10(12)15-2)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
KQKQOZUYKPSFKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




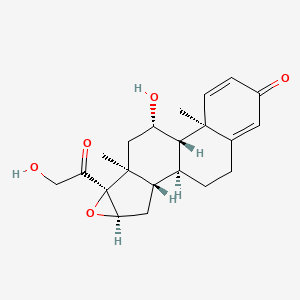
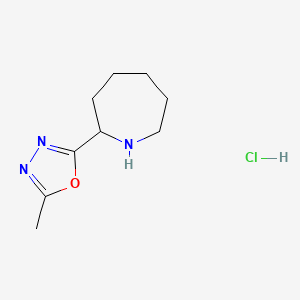
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
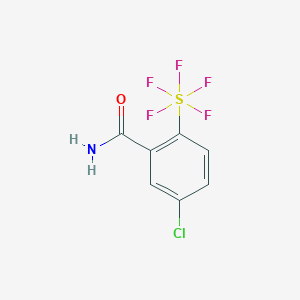
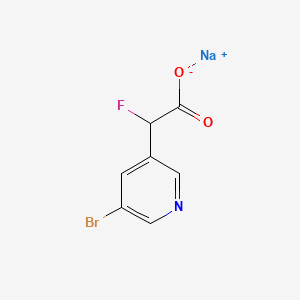
![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
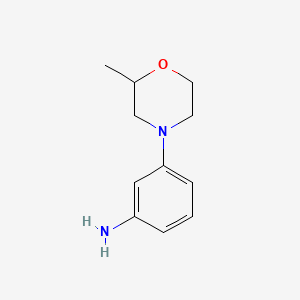
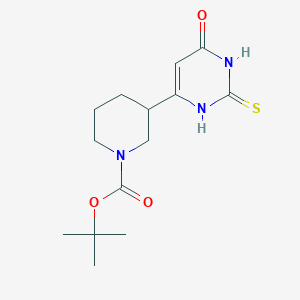
![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)

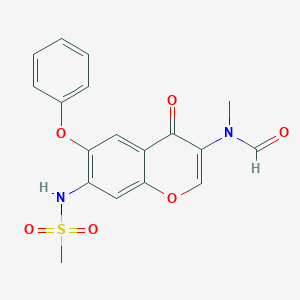
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
